molecular formula C6H6ClN3O B8637602 2-chloro-N-methylpyrimidine-4-carboxamide

2-chloro-N-methylpyrimidine-4-carboxamide

Cat. No.: B8637602
M. Wt: 171.58 g/mol
InChI Key: AVUIMCSJXXZTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methylpyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

2-chloro-N-methylpyrimidine-4-carboxamide

InChI

InChI=1S/C6H6ClN3O/c1-8-5(11)4-2-3-9-6(7)10-4/h2-3H,1H3,(H,8,11)

InChI Key

AVUIMCSJXXZTNB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloropyrimidine-4-carboxylic acid (Maybridge Chemicals, Maybridge, UK, 0.523 g, 3.30 mmol), DIPEA (0.48 mL, 2.75 mmol) and PyBop (1.717 g, 3.30 mmol) were weighed into a 150 mL round bottomed flask and dissolved in dioxane (15 mL). The solution was stirred at RT, then cooled to 0° C., and stirred for 5 min. Methylamine, 2.0 M in THF (2.75 mL, 5.50 mmol) was added, and the solution became a thick suspension. The suspension was stirred at 0° C. for 2.5 h. No further progression was seen, so an additional equivalent of MeNH2 was added, and the mixture was stirred for another 4 h. EtOAc was added and the mixture was washed with water (50 mL), 1 N NaOH (2×50 mL) and brine (50 mL). The material was dried over MgSO4, filtered and concentrated and used without purification. MS (ESI, pos. ion) m/z: 171.9 (M+H)+.
Quantity
0.523 g
Type
reactant
Reaction Step One
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Quantity
0.48 mL
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reactant
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1.717 g
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reactant
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0 (± 1) mol
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reactant
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2.75 mL
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reactant
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0 (± 1) mol
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reactant
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15 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-pyrimidine-4-carboxylic acid (200 mg, 1.3 mmol) in dichloromethane (10 ml) cooled in an ice/water bath was added oxalyl chloride (0.7 ml) and dimethylformamide (3 drops). The reaction was incomplete after 45 minutes so a further portion of oxalyl chloride was added (0.7 ml) and the reaction allowed to proceed at room temperature for a further hour. The reaction was then concentrated and to the crude acid chloride was added pyridine (0.1 ml) and methylamine hydrochloride (0.16 g, 1.9 mmol). After stirring for 3 hours a further portion of both reagents were added and the reaction left to stir overnight. To the reaction was added dilute bicarbonate solution and the mixture was extracted with dichloromethane. The organic liquors were concentrated to furnish the title compound as a yellow solid (150 mg). 1H NMR (400 MHz, DMSO-d6): 9.01 (1H, d), 8.99-8.88 (1H, m), 8.01 (1H, d), 2.83 (3H, d).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.7 mL
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reactant
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0 (± 1) mol
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catalyst
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
0.16 g
Type
reactant
Reaction Step Five
Quantity
0.1 mL
Type
solvent
Reaction Step Five

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